molecular formula C9H11ClN2O2 B12622112 Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B12622112
M. Wt: 214.65 g/mol
InChI Key: PTHZJIMXQNWQGW-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate chloromethylating agents under controlled conditions. One common method includes the use of sulfonyl chloride as a chloromethylating agent, where the reaction is carried out at low temperatures, followed by gradual warming to complete the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrimidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

    Ethyl 2-chloromethylpyrimidine-5-carboxylate: Similar structure but lacks the methyl group at position 4.

    Methyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    2-(Chloromethyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the chloromethyl and ethyl ester groups, which confer specific reactivity and properties

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4H2,1-2H3

InChI Key

PTHZJIMXQNWQGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CCl

Origin of Product

United States

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